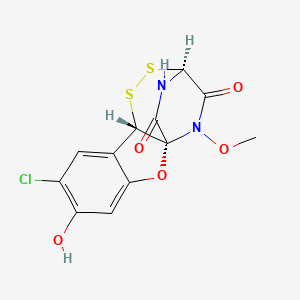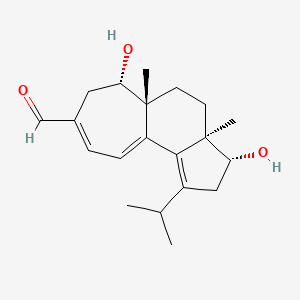![molecular formula C19H24ClN3S B1252469 N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine is a member of phenothiazines.
Aplicaciones Científicas De Investigación
Molecular Interactions and Complex Formation
- Hydrogen Bonded Interactions : A study by Elm et al. (2016) investigates the molecular interactions between butane-1,4-diamine and sulfuric acid, revealing significant insights into complex formation and stability in atmospheric processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Synthesis and Structural Analysis
- Macrocyclic Complexes Synthesis : Tadokoro et al. (1991) explore the synthesis of macrocyclic complexes involving butane-1,4-diamine, contributing to the understanding of structural chemistry (Tadokoro, O̅kawa, Matsumoto, Koikawa, & Kida, 1991).
- Structure Characterization : The work by Yang-qing (2008) focuses on the synthesis and structural characterization of a compound involving butane-1,4-diamine, emphasizing the importance of hydrogen bonds in stabilizing molecular structures (Yang-qing, 2008).
Metal Complexes and Coordination Chemistry
- Nickel(II) Complexes : Elder (1978) discusses the formation of nickel(II) complexes with butane-1,4-diamine, providing insights into coordination chemistry and potential applications in catalysis (Elder, 1978).
- Palladium(II) and Platinum(II) Complexes : Research by Codina et al. (1999) examines the reactivity of butane-1,4-diamine with palladium(II) and platinum(II) salts, contributing to the understanding of polyamine complexes in inorganic chemistry (Codina, Caubet, López, Moreno, & Molins, 1999).
Chemosensors and Detection Mechanisms
- Fluorescent Chemosensors : Research by Tolpygin et al. (2007) highlights the development of N,N'-bis(9-anthrylmethyl)butane-1,4-diamine as effective chemosensors for detecting metal cations, contributing to the field of sensor technology (Tolpygin, Rybalkin, Shepelenko, Makarova, Metelitsa, Revinskii, Tsukanov, Dubonosov, Bren, & Minkin, 2007).
Novel Applications in Chemistry
- Development of Fluorescent Sensors : Chakraborty and Mandal (2018) explore the design and development of sensors containing butane-1,4-diamine, emphasizing their application in detecting hazardous substances (Chakraborty & Mandal, 2018).
Propiedades
Fórmula molecular |
C19H24ClN3S |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C19H24ClN3S/c20-15-8-9-19-17(14-15)23(13-5-12-22-11-4-3-10-21)16-6-1-2-7-18(16)24-19/h1-2,6-9,14,22H,3-5,10-13,21H2 |
Clave InChI |
QZUVYCFQTWCVBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCCCCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



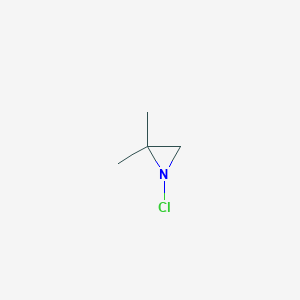
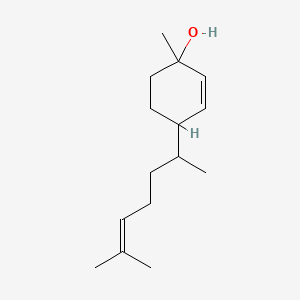


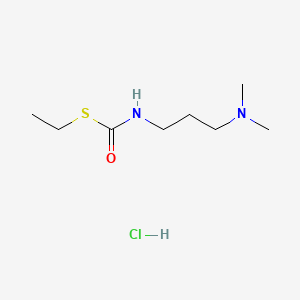


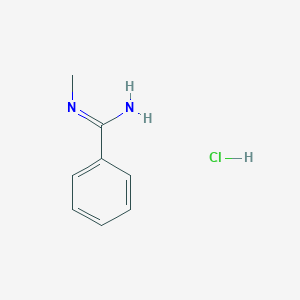
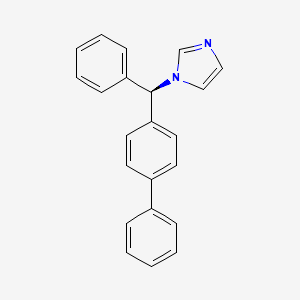
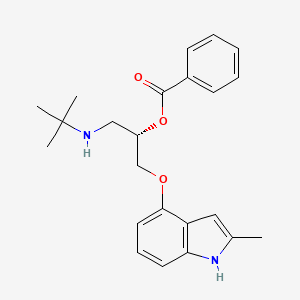

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)
